4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

Description

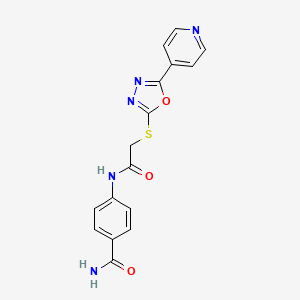

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a thioacetamido-benzamide moiety.

Properties

IUPAC Name |

4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c17-14(23)10-1-3-12(4-2-10)19-13(22)9-25-16-21-20-15(24-16)11-5-7-18-8-6-11/h1-8H,9H2,(H2,17,23)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUHQNABRSTMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activity.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects.

Biological Activity

The compound 4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide is a novel derivative that combines the oxadiazole moiety with a pyridine ring and a benzamide structure. This unique combination suggests potential pharmacological activities, particularly in the realm of antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Antimycobacterial Activity : Studies have indicated that compounds containing the oxadiazole moiety exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives similar to this compound have shown IC90 values ranging from 3.73 to 40.32 μM against resistant strains .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cell lines. Preliminary results suggest low toxicity levels, indicating a favorable therapeutic window for further development .

Antimycobacterial Activity

The compound was tested against M. tuberculosis H37Rv using Middlebrook 7H9 medium. The results demonstrated significant antimycobacterial properties, particularly in compounds with electron-withdrawing groups at the para position of the benzamide .

| Compound ID | IC50 (μM) | IC90 (μM) | Activity |

|---|---|---|---|

| 5c | 1.35 | 3.73 | Active |

| 5a | 1.50 | 4.00 | Active |

| 5f | >50 | >40 | Inactive |

Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins involved in M. tuberculosis metabolism. The results indicated favorable binding affinities, suggesting that structural modifications could enhance potency .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituents on the oxadiazole and benzamide rings. Key findings include:

- Substituent Effects : Electron-withdrawing groups at the para position significantly enhance antimycobacterial activity.

- Oxadiazole Moiety : The presence of the oxadiazole ring is crucial for biological activity due to its role in stabilizing interactions with target proteins.

Case Studies

Several studies have explored related compounds with similar structures:

- Thiadiazole-Oxadiazole Hybrids : A series of Mannich bases derived from thiadiazoles and oxadiazoles were synthesized and tested for antimycobacterial activity, revealing promising results that underscore the potential of these hybrid structures .

- Pyridine Derivatives : Compounds incorporating pyridine rings have shown enhanced activity against various bacterial strains, supporting the hypothesis that pyridine enhances interaction with biological targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. The incorporation of the pyridine ring in this compound enhances its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of pyridine and oxadiazole are effective against various cancer cell lines, suggesting that this compound may also possess similar activity .

Antimicrobial Properties

The thioacetamido group in the structure contributes to the compound's antimicrobial potential. Research has demonstrated that thioamide derivatives can exhibit significant antibacterial and antifungal activities. The presence of the pyridine ring may also enhance membrane permeability, allowing for better uptake into microbial cells .

Biochemical Applications

Enzyme Inhibition

The design of inhibitors targeting specific enzymes is a crucial area in drug development. The unique structure of 4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide suggests it could act as an inhibitor for various enzymes involved in disease pathways. Preliminary studies indicate that compounds with similar structures can inhibit enzymes like protein kinases and phosphodiesterases, which are pivotal in cancer and inflammatory diseases .

Neuroprotective Effects

Research into neuroprotective agents has identified that compounds with oxadiazole and pyridine functionalities can modulate neuroinflammatory responses. These compounds may help protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Polymeric Composites

In material science, compounds like this compound can be utilized to develop polymeric composites with enhanced thermal and mechanical properties. The incorporation of such organic molecules into polymer matrices can improve their stability and functionality, making them suitable for applications in coatings, adhesives, and biomedical devices .

Case Studies

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects : Pyridinyl groups enhance target engagement through π-π stacking and hydrogen bonding, as seen in LMM5 and benzoxazole derivatives.

Core Heterocycle : 1,3,4-Oxadiazoles generally exhibit better metabolic stability than thiadiazoles or triazoles.

Pharmacological Potential: The target compound’s benzamide terminus may improve solubility compared to ester analogs, favoring oral bioavailability.

Q & A

Q. Optimization Tips :

- Use reflux conditions (6–8 hours) for thioether formation to ensure complete reaction .

- Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane mobile phase) .

Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- Pyridinyl protons : δ 8.60–8.70 ppm (doublet, 2H) and δ 7.70–7.80 ppm (doublet, 2H) .

- Oxadiazole-thioacetamido moiety : δ 4.20–4.40 ppm (s, 2H, -S-CH₂-CO-) and δ 10.30–10.50 ppm (s, 1H, -NH-CO-) .

- IR Spectroscopy : Confirm thioether (C-S stretch, ~680 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .

- Mass Spectrometry : Look for molecular ion peaks at m/z 428–430 (M+H⁺) and fragmentation patterns consistent with oxadiazole cleavage .

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity) across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

Q. Resolution Strategies :

Perform dose-response assays (IC₅₀ determination) under standardized conditions .

Conduct SAR Studies : Systematically modify substituents (e.g., nitro, methoxy, or halogens) and compare activities .

Validate target engagement via enzyme inhibition assays (e.g., VEGFR-2 or hCA II) to confirm mechanism-specific effects .

What computational approaches are effective for predicting the compound’s binding modes with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., hCA II or VEGFR-2). Focus on:

- Hydrogen bonding between the pyridinyl nitrogen and active-site residues (e.g., Thr199 in hCA II) .

- π-π stacking of the oxadiazole ring with hydrophobic pockets .

- MD Simulations : Run 50–100 ns trajectories to assess binding stability and conformational changes .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and prioritize derivatives for synthesis .

How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be enhanced for in vivo studies?

Level: Advanced

Methodological Answer:

- Prodrug Design : Introduce ester groups (e.g., ethyl or morpholino esters) to improve solubility, as seen in analogues like ethyl 4-(2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido benzoate .

- Formulation Strategies : Use nanoemulsions or liposomes to enhance aqueous dispersion .

- LogP Optimization : Reduce hydrophobicity by adding polar substituents (e.g., -OH or -SO₂NH₂) without compromising target binding .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Level: Advanced

Methodological Answer:

- Polymorphism : The flexible thioacetamido linker promotes multiple crystalline forms. Use slow evaporation (e.g., methanol/dichloromethane) to obtain single crystals .

- Twinned Data : Employ SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned datasets .

- Hydrogen Bonding Networks : Co-crystallize with carboxylic acid co-formers (e.g., benzoic acid) to stabilize lattice structures .

How does the compound’s stability under physiological conditions impact its therapeutic potential?

Level: Advanced

Methodological Answer:

- Hydrolytic Degradation : The oxadiazole ring is susceptible to hydrolysis in acidic environments (e.g., gastric fluid). Assess stability via HPLC at pH 2–7.4 .

- Metabolic Pathways : Screen for CYP450-mediated oxidation using liver microsome assays. Introduce fluorine substituents to block metabolic hot spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.